molecular formula C11H15NO2S B15259291 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15259291
M. Wt: 225.31 g/mol
InChI Key: MGHRVYASZSCWKM-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted at position 2 with a carbaldehyde group and at position 4 with a 4-hydroxy-3,3-dimethylpyrrolidine moiety.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(2)7-12(4-10(11)14)8-3-9(5-13)15-6-8/h3,5-6,10,14H,4,7H2,1-2H3

InChI Key

MGHRVYASZSCWKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1O)C2=CSC(=C2)C=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene-2-carbaldehyde Derivatives
  • 5-[4-(Carbazole-9-yl)phenyl]thiophene-2-carbaldehyde ():

    • Structure : Shares the thiophene-2-carbaldehyde core but replaces the pyrrolidine with a carbazole-phenyl group.
    • Key Differences : The carbazole moiety introduces extended π-conjugation, enhancing absorption and fluorescence properties. The target compound’s pyrrolidine group, by contrast, may improve solubility in polar solvents due to its hydroxyl and tertiary amine groups.
    • Applications : Used in chromophores for optoelectronic devices and electrochemical polymerization .
  • Methyl 4-(4-amino-1-(...)thiophene-2-carboxylate (): Structure: A thiophene-2-carboxylate ester with amino and pyrazolo substituents. Key Differences: The ester group reduces electrophilicity compared to the aldehyde, altering reactivity in condensation reactions. The amino group may facilitate hydrogen bonding, similar to the hydroxyl in the target compound.
Heterocyclic Aldehydes
  • 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde ():
    • Structure : A thiazole ring with a fluorophenyl substituent and aldehyde group.
    • Key Differences : Thiazole’s nitrogen-sulfur heterocycle offers distinct electronic properties vs. thiophene. The fluorophenyl group enhances lipophilicity, whereas the target’s pyrrolidine increases polarity.
    • Applications : Utilized as a building block in organic synthesis .
Benzaldehyde Derivatives
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde ():
    • Structure : Benzene ring with hydroxy and methoxy groups.
    • Key Differences : Lacks the heterocyclic thiophene core but shares the aldehyde functionality. The methoxy groups enhance stability against oxidation compared to the target’s hydroxylated pyrrolidine.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
Target Compound C₁₁H₁₅NO₂S 225.31 g/mol High polarity (hydroxyl, pyrrolidine), potential H-bonding
5-[4-(Carbazole)phenyl]thiophene-2-carbaldehyde C₂₃H₁₆N₂OS 368.45 g/mol λₐbₛ ~350 nm, fluorescence emission
4-(4-Fluorophenyl)thiazole-2-carbaldehyde C₁₀H₆FNOS 207.22 g/mol Lipophilic (logP ~2.5), stable under ambient conditions
4-Hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ 182.17 g/mol Crystalline solid, mp ~120°C

Biological Activity

4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This compound combines a thiophene ring with an aldehyde group and a pyrrolidine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2S, with a molecular weight of 225.31 g/mol. The structure includes:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Aldehyde Group : Contributing to reactivity and potential interactions with biological targets.
  • Pyrrolidine Moiety : Enhancing the compound's biological activity and chemical reactivity.

Structural Comparison

Compound NameStructural FeaturesSimilarity
5-(Dimethylamino)thiophene-2-carbaldehydeContains a dimethylamino group instead of hydroxypyrrolidine0.75
5-Nitrothiophene-2-carboxaldehydeContains a nitro group instead of hydroxypyrrolidine0.54
Benzo[b]thiophene-2-carbaldehydeA fused ring system that includes thiopheneVaries

The unique combination of thiophene and pyrrolidine functionalities in this compound may lead to novel interactions in biological systems compared to structurally similar compounds lacking these features.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds containing thiophene rings exhibit antimicrobial properties. The presence of hydroxyl and aldehyde groups may enhance this activity by facilitating interactions with microbial membranes or enzymes.

Anticancer Potential

Preliminary research suggests that derivatives of thiophene compounds can inhibit cancer cell proliferation. Mechanisms may involve the induction of apoptosis or disruption of cellular signaling pathways related to growth and survival.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism.
  • DNA Interaction : The compound may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The formation of ROS can lead to oxidative stress, contributing to cell death in cancerous cells.

Study on Anticancer Activity

In a study examining the cytotoxic effects of various thiophene derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to apoptosis induction through ROS generation and DNA damage .

Pharmacokinetics and Biodistribution

Research involving biodistribution studies indicated that similar thiophene compounds exhibit selective accumulation in organs such as the liver and spleen, suggesting potential for targeted delivery in therapeutic applications .

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